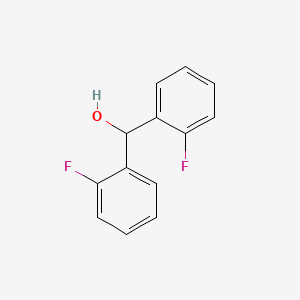

Bis(2-fluorophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Bis(2-fluorophenyl)methanol”, also referred to as “4,4’-Difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms . It is one of the degradation products of flunarizine hydrochloride .

Synthesis Analysis

The synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported for the first time . The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10F2O . It has a molecular weight of 220.21 g/mol .

科学的研究の応用

1. Proton Exchange Membranes in Fuel Cells

Bis(2-fluorophenyl)methanol has been investigated for its application in proton exchange membranes (PEMs) for fuel cells. Studies have focused on developing materials with high proton conductivity, low water uptake, and low methanol permeability, which are essential properties for efficient fuel cells (Wang et al., 2012).

2. Photophysical Properties and Singlet Oxygen Generation

Research has been conducted on the photophysical properties of this compound, particularly in the context of singlet oxygen generation. These studies are crucial in the field of photochemotherapy and have implications for the development of novel therapeutic agents (Ramaiah et al., 1997).

3. Analysis in Pharmaceutical Formulations

The compound has been analyzed in the presence of degradation products in pharmaceutical formulations using advanced chromatography techniques. This research is significant for quality control and assurance in the pharmaceutical industry (El-Sherbiny et al., 2005).

4. Impact on Phase Behavior of Molecular Crystals

Studies have examined the influence of this compound on the phase behavior of molecular crystals, particularly in relation to thermal anomalies and phase transitions. This research contributes to a better understanding of material properties under different thermal conditions (Saito et al., 1998).

5. In Situ Generation of Electrocatalysts

Research has explored the in situ generation of electrocatalysts using this compound. These studies are important for developing new methods to promote methanol redox reactions in electrochemical applications (Tang et al., 2016).

6. Fluorescence Detection in Chemical Sensing

This compound has been investigated for its application in fluorescence spectroscopy, particularly in the selective and sensitive detection of metal ions. This research is valuable for developing new sensors and detection methods in analytical chemistry (Visscher et al., 2016).

Safety and Hazards

作用機序

Target of Action

Bis(2-fluorophenyl)methanol is a chemical compound that primarily targets organic molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of the this compound moiety into target molecules .

Mode of Action

The interaction of this compound with its targets involves the modification of organic molecules. This enables the creation of diverse chemical structures . The compound’s mode of action is primarily through the process of nucleophilic substitution .

Biochemical Pathways

It is known that the compound can cause modifications in organic molecules, potentially affecting various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific organic molecules it targets. By introducing the this compound moiety into these molecules, the compound can significantly alter their structure and function .

特性

IUPAC Name |

bis(2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWHHGVNDORBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(thiophen-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2628081.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2628082.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2628089.png)

![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)

![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)

![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)